(E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate

Catalog No.
S845660
CAS No.
1359965-84-6
M.F
C16H27NO4
M. Wt
297.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-...

CAS Number

1359965-84-6

Product Name

(E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate

IUPAC Name

ethyl (E)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-enoate

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

InChI

InChI=1S/C16H27NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h8,11-13H,5-7,9-10H2,1-4H3,(H,17,19)/b11-8+

InChI Key

AKNKUWRVEHYGHU-DHZHZOJOSA-N

SMILES

CCOC(=O)C=CC1CCC(CC1)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=CC1CCC(CC1)NC(=O)OC(C)(C)C

Isomeric SMILES

CCOC(=O)/C=C/C1CCC(CC1)NC(=O)OC(C)(C)C

In Material Science Research

Et-THPACA is being investigated for its potential use in the development of new acrylic polymers. These polymers are a class of materials with a wide range of applications due to their unique properties, such as strength, elasticity, and transparency []. Et-THPACA can be incorporated into the polymer backbone, potentially leading to polymers with specific functional properties desired for various applications [].

Here are some examples of how acrylic polymers are used in scientific research:

  • Drug delivery: Researchers are exploring acrylic polymers for controlled drug delivery systems []. These systems can be designed to release a drug at a specific rate or location in the body.
  • Biocompatible materials: Acrylic polymers are being investigated for use in biocompatible materials, which are materials that are compatible with living tissue. These materials can be used for a variety of applications, such as implants and prosthetics [].

(E)-Ethyl 3-((1R,4R)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate is a compound characterized by its unique structure, which features an ethyl ester linked to an acrylate moiety and a cyclohexyl group that is substituted with a tert-butoxycarbonylamino functional group. The molecular formula for this compound is C16H27NO4, and it has a molecular weight of approximately 297.39 g/mol . This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

Such as:

  • Michael Addition: The acrylate can act as an electrophile in Michael addition reactions with nucleophiles.
  • Polymerization: The double bond in the acrylate can undergo radical polymerization, making it useful in producing polymers.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding acid and alcohol.

These reactions highlight the compound's versatility in synthetic organic chemistry.

While specific biological activities of (E)-Ethyl 3-((1R,4R)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate have not been extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of cyclohexane and acrylates have been studied for their potential anti-inflammatory and anticancer activities. The presence of the tert-butoxycarbonylamino group may also suggest potential interactions with biological targets, possibly enhancing its pharmacological profile.

Several synthetic pathways can be employed to produce (E)-Ethyl 3-((1R,4R)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate:

  • Acrylation Reaction: The synthesis may begin with the reaction of cyclohexanamine derivatives with an acrylate reagent under basic conditions.
  • Protection of Amines: The tert-butoxycarbonyl group can be introduced by reacting cyclohexanamine with tert-butoxycarbonyl anhydride.
  • Purification: The final product can be purified through recrystallization or chromatography techniques.

These methods underscore the compound's accessibility for research and development purposes.

(E)-Ethyl 3-((1R,4R)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Material Science: In the formulation of polymers or coatings due to its acrylate functionality.
  • Chemical Research: As a reagent in organic synthesis for developing new chemical entities.

Interaction studies involving (E)-Ethyl 3-((1R,4R)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate could focus on its binding affinity to various biological targets or its reactivity with other chemical entities. Such studies are essential for understanding its potential therapeutic roles and optimizing its chemical properties for specific applications.

Several compounds share structural similarities with (E)-Ethyl 3-((1R,4R)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 3-((1S,2S,3S,4R)-3-amino-2-hydroxycyclopentane-1-carboxylateC13H23NO4Contains a cyclopentane ring
Methyl (1S,2S,3S,4R)-3-((S)-1-amino-2-ethylbutyl)-2-hydroxycyclopentane-1-carboxylateC15H25N2O5Features additional amino acid side chain
(1R,2R,4R)-rel-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acrylateC15H24O2Bicyclic structure with acrylate functionality

These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of (E)-Ethyl 3-((1R,4R)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate due to its specific substituents and structural configuration.

XLogP3

3

Dates

Last modified: 08-16-2023

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